KCNQ2 Potassium Channel Antagonism: 4-Phenethyl Derivative Achieves 70 nM IC₅₀, a Profile Absent from 4-Benzyl and 4-Phenyl Analogs
4-Phenethylquinazolin-2(1H)-one demonstrates potent antagonist activity at the human KCNQ2 potassium channel with an IC₅₀ of 70 nM in automated patch clamp assays using CHO cells [1]. In contrast, the 4-phenylquinazolin-2(1H)-one scaffold has been characterized exclusively for vasorelaxant activity (IC₅₀ range 3.41–39.72 µM in rat thoracic aorta) with no reported KCNQ2 modulation [2]. The 4-benzyl analog has not been evaluated against KCNQ channels in published datasets, with its primary reported activity being kinesin-mediated cytotoxicity (IC₅₀ 0.066 µM against HCT116) . This represents a categorical difference in primary pharmacology rather than a potency shift.
| Evidence Dimension | KCNQ2 channel antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM |
| Comparator Or Baseline | 4-Phenylquinazolin-2(1H)-one: no detectable KCNQ2 activity; primary activity vasorelaxation IC₅₀ 3.41–39.72 µM. 4-Benzylquinazolin-2(1H)-one: no KCNQ2 data; primary activity HCT116 cytotoxicity IC₅₀ 0.066 µM. |
| Quantified Difference | Qualitatively distinct target engagement profiles; >48-fold separation between KCNQ2 IC₅₀ (70 nM) and the nearest vasorelaxant IC₅₀ of the 4-phenyl analog (3.41 µM). |
| Conditions | Automated patch clamp; human KCNQ2 expressed in CHO cells; 3 min incubation. |
Why This Matters
For users requiring selective KCNQ2 channel modulation, the 4-phenethyl derivative is the only 4-substituted quinazolin-2(1H)-one with validated sub-100 nM antagonist activity, making the 4-benzyl and 4-phenyl analogs functionally non-interchangeable.
- [1] BindingDB BDBM50395464 / CHEMBL2164048. IC₅₀ 70 nM at KCNQ2 (automated patch clamp, CHO cells). View Source
- [2] Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives. IC₅₀ 3.41–39.72 µM vasorelaxation. PMC, 2020. View Source
